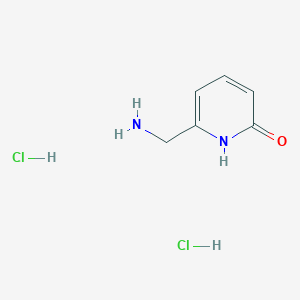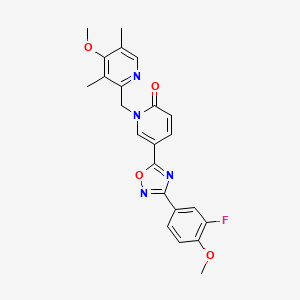
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol . The yield of these reactions can be up to 95% .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride, followed by cyclization with thiourea .科学的研究の応用
Antibacterial and Antifungal Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal activities. For instance, compounds like 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide have shown effectiveness against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, surpassing the efficacy of bismerthiazol and thiadiazole copper. Another compound, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide, exhibited superior antifungal activity against Botrytis cinerea compared to carbendazim (Yu et al., 2022).
Anticancer Potential
Some derivatives of this compound have shown promising anticancer properties. For example, compounds derived from 4-Methyl-2-phenylthiazole-5-carbohydrazide exhibited significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Fluorescence Effects in Biological Studies
Derivatives of this compound, such as 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, have been studied for their fluorescence effects in aqueous solutions. These effects are influenced by factors like molecular aggregation and charge transfer, offering potential applications in biological and chemical sensing (Matwijczuk et al., 2018).
Adenosine Receptor Ligand Applications
Chromone-thiazole hybrids, which include the this compound structure, have been identified as potential ligands for human adenosine receptors. These hybrids show promising therapeutic applications due to their interaction with adenosine receptors, which play a role in numerous physiological processes (Cagide et al., 2015).
Antihypertensive α-Blocking Agents
Some derivatives of this compound have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. These compounds have demonstrated good activity and low toxicity in pharmacological screenings, suggesting their potential use in treating hypertension (Abdel-Wahab et al., 2008).
作用機序
Target of Action
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities . They have been synthesized and tested against various targets, including E. coli, B. mycoides, and C. albicans .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways . For instance, they can inhibit the growth of certain cell lines , or they can inhibit specific biochemical pathways .
Biochemical Pathways
Some thiadiazole derivatives have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
生化学分析
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to the observed biological activities of these compounds .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activities against certain cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-15-16-13(19-8)14-12(17)11-7-6-9-4-2-3-5-10(9)18-11/h2-5,11H,6-7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERNNDLNHJIBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2800650.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)
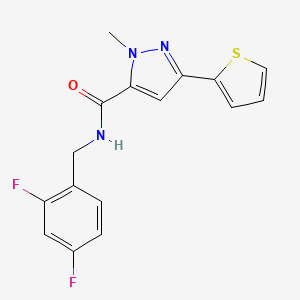

![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)
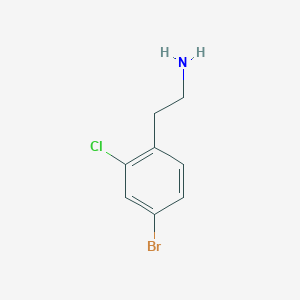

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2800668.png)
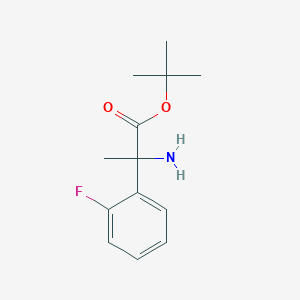
![2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2800670.png)
